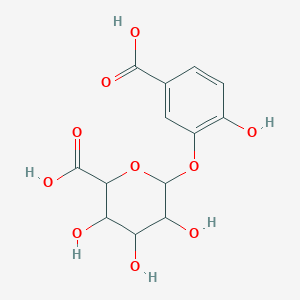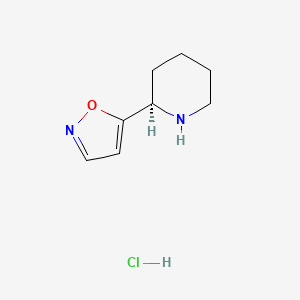![molecular formula C13H13N3O B12312160 2-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B12312160.png)
2-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one is a heterocyclic compound that belongs to the pyrazolo-diazepine family. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a scaffold for drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one typically involves the following steps :
Alkylation: Methyl pyrazole 3,5-dicarboxylate is alkylated with 3-bromo-N-Boc propyl amine.
Cyclization: The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton.
Reduction: Selective reduction of the lactam is accomplished using borane.
Protection: The resulting amine is protected using a tert-butyloxycarbonyl protecting group.
Arylation: The free N-terminal of the diazepine undergoes Buchwald and Chan arylations.
Industrial Production Methods
the scalable synthesis described above can be adapted for industrial applications, ensuring the availability of the compound for further research and development .
Chemical Reactions Analysis
2-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Selective reduction of the lactam is achieved using borane.
Substitution: The compound undergoes substitution reactions, particularly arylation, using Buchwald and Chan conditions.
Cyclization: The cyclization process is a key step in its synthesis.
Common reagents used in these reactions include borane, tert-butyloxycarbonyl protecting group, and various boronic acids for arylation . The major products formed from these reactions are derivatives of the pyrazolo-diazepine scaffold .
Scientific Research Applications
2-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one has several scientific research applications, including :
Medicinal Chemistry: It serves as a valuable scaffold for drug design, particularly in the development of kinase inhibitors.
Biological Research: The compound is used in studies related to its biological activity and potential therapeutic effects.
Industrial Applications: Its derivatives are explored for various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain kinases, which play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can modulate various cellular processes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
2-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one can be compared with other similar compounds, such as :
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure but differ in their fusion with the pyridine ring.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar diazepine ring but differ in their substitution patterns and biological activities.
Pyrazolo[4,3-c]pyridines: These compounds have a different fusion pattern and exhibit distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a scaffold for drug design .
Properties
Molecular Formula |
C13H13N3O |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one |
InChI |
InChI=1S/C13H13N3O/c17-13-12-9-11(10-5-2-1-3-6-10)15-16(12)8-4-7-14-13/h1-3,5-6,9H,4,7-8H2,(H,14,17) |
InChI Key |
UEKSENAAJMBYPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=CC(=NN2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate](/img/structure/B12312082.png)

![2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid hydrochloride](/img/structure/B12312084.png)

![2-amino-9-[5-(hydrazinylmethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12312087.png)








![8-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B12312148.png)
